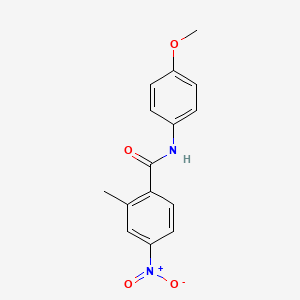

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide

Description

Properties

Molecular Formula |

C15H14N2O4 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide |

InChI |

InChI=1S/C15H14N2O4/c1-10-9-12(17(19)20)5-8-14(10)15(18)16-11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H,16,18) |

InChI Key |

BAXIUYKNABFYAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most widely documented method involves converting 2-methyl-4-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-methoxyaniline. This two-step procedure mirrors protocols for analogous nitrobenzamides.

Step 1: Acid Chloride Formation

2-Methyl-4-nitrobenzoic acid (5.0 g, 25.6 mmol) is refluxed with excess SOCl₂ (8.97 mmol) in tetrahydrofuran (THF) for 3 hours. The reaction is driven to completion by the evolution of HCl gas, yielding 2-methyl-4-nitrobenzoyl chloride as a pale-yellow solid.

Step 2: Amidation with 4-Methoxyaniline

The acid chloride is dissolved in THF and treated with 4-methoxyaniline (3.28 mmol) at room temperature. After 1 hour, the mixture is quenched with aqueous ammonia (25%, 59.8 mmol) to precipitate the product. Filtration and recrystallization from ethanol yield this compound as a white solid with a reported yield of 80%.

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | Reflux (80–120°C) | |

| Solvent | Tetrahydrofuran (THF) | |

| Yield | 80% | |

| Melting Point | 200–201°C |

Mechanistic Insight : The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

Optimization Strategies and Catalytic Enhancements

Solvent and Catalyst Selection

Polar aprotic solvents like acetone or ethylene glycol dimethyl ether improve reaction homogeneity and rate, particularly in halogen displacement steps. Catalytic iodide (e.g., NaI or KI) enhances reactivity when using chloroacetamide derivatives, with molar ratios up to 50% significantly boosting conversion.

Temperature Control

Exothermic amidation reactions require careful temperature modulation. Maintaining reflux conditions (80–120°C) prevents byproduct formation while ensuring complete acyl chloride conversion. Elevated temperatures (>140°C) risk decomposition, as evidenced by darkening reaction mixtures.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometry (MS)

GC-MS analysis confirms the molecular ion peak at m/z 256.30 [M]⁺, consistent with the molecular formula C₁₅H₁₆N₂O₃.

Challenges and Mitigation Strategies

Nitro Group Sensitivity

The electron-deficient nitro group complicates electrophilic substitutions, necessitating inert atmospheres and anhydrous conditions to prevent side reactions.

Purification Difficulties

High-polarity byproducts are removed via sequential washes with dilute HCl and sodium bicarbonate, followed by recrystallization from ethanol.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of various products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer progression, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations:

- Substituent Position : The position of nitro and methoxy groups significantly impacts biological activity and solubility. For example, the thiadiazole derivative in exhibits antifungal activity, likely due to the heterocyclic ring enhancing membrane penetration.

- Synthetic Methods: Mechanochemical synthesis (e.g., ball milling in ) offers eco-friendly advantages over conventional solvent-based methods.

Crystallographic and Intermolecular Interactions

- Crystal Packing : The title compound’s analog, 4MNB, forms two molecules per asymmetric unit with hydrogen-bonded networks, likely involving nitro and methoxy groups . Similar compounds (e.g., N-(4-methoxyphenyl)piperazin-ium salts) exhibit di-periodic hydrogen-bonded layers, driven by N–H···O and O–H···O interactions .

- Conformational Flexibility : Piperazine-containing analogs adopt chair conformations with equatorial methoxyphenyl groups, whereas benzamides like the target compound may exhibit planar benzoyl rings .

Physicochemical Properties

- Solubility : The nitro group enhances polarity but may reduce aqueous solubility due to hydrophobic interactions. Chloro or bromo substituents (e.g., in ) further modulate solubility.

- Thermal Stability : Nitro-containing compounds generally exhibit lower thermal stability, though methyl or methoxy groups (e.g., 2-methyl in the target compound) may counteract this by increasing steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.